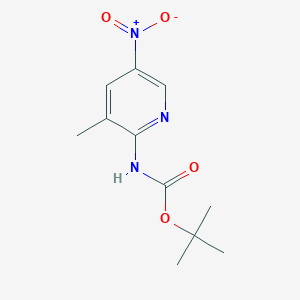

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Übersicht

Beschreibung

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-methyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitropyridine and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes through carbamoylation of active site residues. This can lead to the formation of a stable carbamate-enzyme complex, thereby inhibiting the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl (5-nitropyridin-3-yl)carbamate

- Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate

- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and potential drug development .

Biologische Aktivität

Tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a carbamate group linked to a nitropyridine moiety. This unique configuration allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction to form an amino group, which enhances its ability to participate in biochemical reactions. This interaction can modulate enzyme activities, influencing various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involving methyltransferases and other related enzymes.

- Potential Therapeutic Applications : Preliminary studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases, including cancer .

- Chemical Reactivity : The compound can participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which further enhances its utility in medicinal chemistry .

Case Study 1: Inhibition of PRMT5

A study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) demonstrated that compounds similar to this compound could selectively target PRMT5 in cancer cells with specific genomic aberrations. The findings indicated that such inhibitors could provide a therapeutic advantage in treating cancers associated with methylthioadenosine phosphorylase (MTAP) deletions .

Case Study 2: STING Agonist Development

Research into STING (Stimulator of Interferon Genes) agonists has shown that modifications of the nitropyridine moiety can enhance the activity of related compounds. Although not directly tested on this compound, these findings suggest pathways for optimizing its biological efficacy in immune modulation .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYCUMRIZHAPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.